

Application Note: UV Absorption Spectroscopy for Heptafluorobutyronitrile () Quantification

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Compound of Interest

Compound Name: Heptafluorobutyronitrile

CAS No.: 375-00-8

Cat. No.: B1329307

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Abstract & Introduction

Heptafluorobutyronitrile (

), often associated with the commercial dielectric gas Novec™ 4710 (specifically the iso-isomer, though the n- isomer shares similar optical properties), has emerged as a critical alternative to Sulfur Hexafluoride (

) in high-voltage insulation due to its significantly lower Global Warming Potential (GWP).

While

is chemically robust, accurate quantification is required for:

- Mixture Verification: Ensuring the correct ratio in
or
gas mixtures used in switchgear.
- Purity Analysis: Detecting decomposition byproducts following arc faults.
- Environmental Monitoring: Leak detection and atmospheric lifetime studies.

This Application Note details a robust protocol for the quantification of gas-phase

using Ultraviolet (UV) absorption spectroscopy. Unlike Gas Chromatography (GC), which requires sampling and separation, UV spectroscopy offers the potential for in-line, non-invasive monitoring.

Theoretical Basis

Electronic Transitions

Nitriles (

) typically exhibit weak

transitions and stronger

transitions. In perfluorinated nitriles like

, the electron-withdrawing fluorine atoms stabilize the

orbitals, shifting absorption maxima into the Vacuum UV (VUV, < 190 nm).

However, a significant absorption "tail" extends into the UV-C region (200–240 nm). This protocol utilizes this tail for quantification, allowing the use of standard high-grade quartz optics rather than specialized VUV vacuum chambers.

The Beer-Lambert Law for Gases

For gas-phase spectroscopy, the standard Beer-Lambert law (

) is adapted to use absorption cross-sections (

) and number density (

), as molarity is temperature/pressure-dependent.

Where:

- = Absorbance (unitless, base

or base 10, usually base

in physics, base 10 in chemistry. Note: This protocol uses base 10).

- = Absorption cross-section (σ) [1]
- = Number density (N) [2]
- = Optical path length (L).

Critical Conversion: To relate Number Density (N)

to partial pressure (P)

), we use the Ideal Gas Law:

Where

k_B is the Boltzmann constant and

T is temperature in Kelvin.

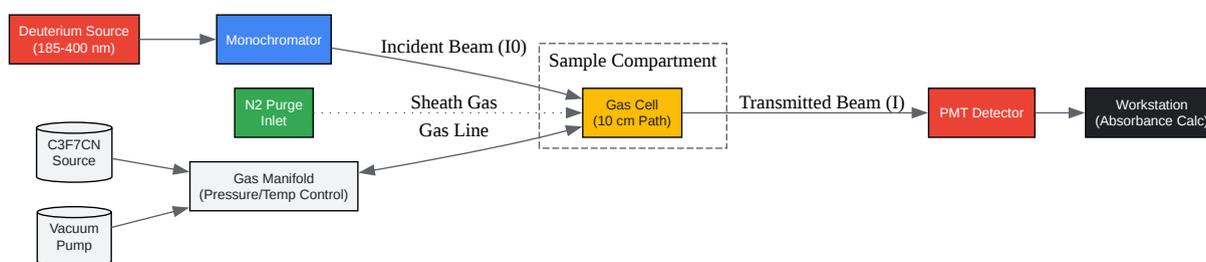
Instrumentation & Setup

Required Equipment

- Spectrophotometer: Double-beam UV-Vis spectrophotometer capable of 0.1 nm resolution (e.g., Agilent Cary 5000 or Shimadzu UV-2600).
- Source: Deuterium (D_2) lamp (effective range 185–400 nm).
- Gas Cell: 10 cm fused silica (quartz) gas cell with gas-tight valves (Starna Cells or Harrick Scientific). For trace analysis (<100 ppm), a multipass cell (e.g., 10 meters) is recommended.
- Vacuum/Manifold System: Stainless steel manifold with capacitance manometers (accuracy Torr) and turbomolecular pump.

- Purge Gas: High-purity Nitrogen (, 99.999%) to eliminate oxygen interference.

Experimental Diagram



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Figure 1: Schematic of the UV-Vis Gas Phase Spectroscopy Setup. Note the integration of the vacuum manifold for precise pressure control.

Experimental Protocol

Phase 1: System Preparation

- Purging: Oxygen absorbs strongly below 195 nm (Schumann-Runge bands). Purge the optical path of the spectrophotometer with for at least 30 minutes prior to operation.
- Cell Cleaning: Evacuate the gas cell to Torr. Flush with pure and re-evacuate three times to remove residual contaminants.

Phase 2: Blank Measurement ()

- Fill the gas cell with non-absorbing buffer gas (e.g.,
or Argon) to the target experimental pressure (e.g., 760 Torr) OR evacuate to vacuum (if cell windows can withstand stress).
- Why: This accounts for reflection losses at the quartz windows and scattering.
- Record the baseline spectrum from 190 nm to 300 nm.

Phase 3: Sample Introduction

- Connect the
cylinder to the manifold.
- Pressure Control: Introduce
into the cell.
 - Pure Gas: Fill to low pressure (e.g., 10–50 Torr) to avoid detector saturation.
 - Mixture: If analyzing a mixture (e.g., 10%
in
) , fill to atmospheric pressure.
- Allow 5 minutes for thermal equilibrium.
- Record Temperature () and Pressure () precisely.

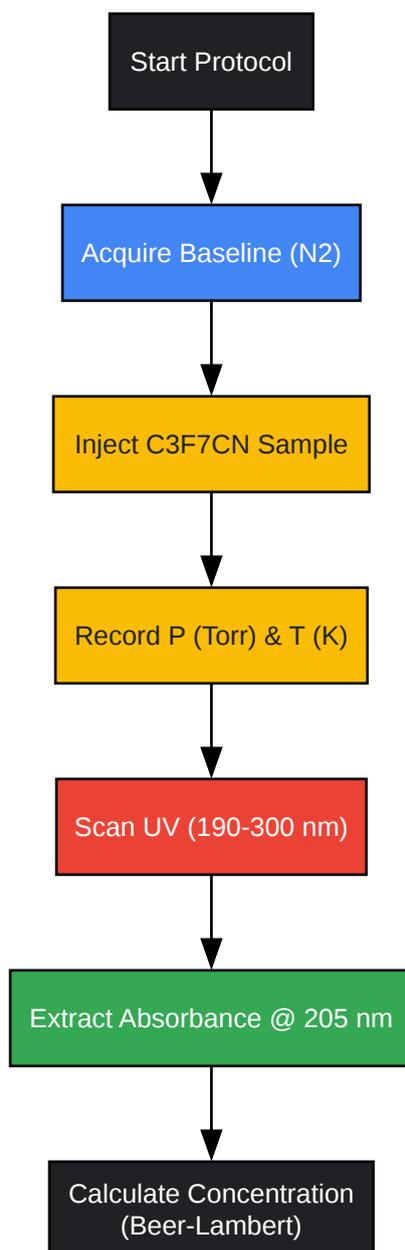
Phase 4: Measurement

- Scan the sample from 190 nm to 300 nm.
- Scan Rate: Medium (approx. 200 nm/min) to minimize noise.

- Critical Check: Ensure Absorbance () at the peak of interest (typically 200–210 nm) is between 0.1 and 1.0 for linearity.

Data Analysis & Quantification

Workflow Logic



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Figure 2: Step-by-step analytical workflow.[2][3][4]

Calculation Steps

Step 1: Determine Number Density (n)

If you have a reference cross-section (σ)

), calculate

:

Step 2: Calculate Partial Pressure Convert

back to pressure to verify the mixing ratio:

(Note: 133.322 converts Pascals to Torr)

Step 3: Calibration (If

is unknown) If literature values are unavailable for your specific bandwidth, perform a calibration curve:

- Prepare 5 known pressures of pure

(e.g., 1, 5, 10, 20, 50 Torr).

- Measure Absorbance (A)

for each.

- Plot

vs.

. The slope is

.

Reference Data Table (Simulated)

Typical absorption characteristics for Fluoronitriles in UV.

Parameter	Value / Range	Notes
Primary Peak ()	< 160 nm (VUV)	Not accessible in standard UV-Vis.
Quantification Window	200 – 210 nm	Slope of the absorption tail.
Cross Section () @ 205 nm		Highly dependent on specific isomer.
Detection Limit (10 cm cell)	~10 ppm	Improves with multipass cells.
Interferents	, Moisture, Oil mist	is transparent >190 nm.

Troubleshooting & Quality Control

- High Background Noise < 200 nm:
 - Cause: Insufficient purging or aging lamp.
 - Fix: Increase purge time; check lamp energy.
- Non-Linearity (Beer's Law Deviation):
 - Cause: Stray light or sample concentration too high (dimerization is rare for fluoronitriles but pressure broadening can occur).
 - Fix: Dilute sample or reduce path length.
- Drifting Baseline:
 - Cause: Temperature fluctuations in the gas cell.
 - Fix: Use a thermostated cell holder.

References

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